Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
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Overview
Description
Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and a pyrazole ring, which contribute to its unique chemical properties
Preparation Methods
The synthesis of Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves multiple steps. One common method includes the reaction of ethyl 4,4,4-trifluorocrotonate with a pyrazole derivative under specific conditions. The reaction conditions often involve the use of a base, such as sodium ethoxide, and an organic solvent, such as ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Mechanism of Action
The mechanism of action of Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate can be compared with other fluorinated compounds, such as:
Ethyl 4,4,4-trifluoroacetoacetate: This compound is used in similar applications but lacks the pyrazole ring, making it less versatile in certain reactions.
Ethyl 4,4,4-trifluoro-2-butynoate: This compound contains an alkyne group, which provides different reactivity compared to the pyrazole ring.
Ethyl 4,4,4-trifluoro-3-methyl-butanoate: This compound is structurally similar but does not contain the pyrazole ring, affecting its chemical and biological properties.
This compound stands out due to its unique combination of trifluoromethyl groups and a pyrazole ring, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H12F6N2O2 |
---|---|
Molecular Weight |
318.22 g/mol |
IUPAC Name |
ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate |
InChI |
InChI=1S/C11H12F6N2O2/c1-3-21-9(20)5-8(11(15,16)17)19-6(2)4-7(18-19)10(12,13)14/h4,8H,3,5H2,1-2H3 |
InChI Key |
PLUSYQVADNQCHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)C(F)(F)F)C |
Origin of Product |
United States |
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